molecular formula C8H13NO3S B2512150 Cyclopropyl(1,1-dioxidothiomorpholino)methanone CAS No. 1340265-18-0

Cyclopropyl(1,1-dioxidothiomorpholino)methanone

Cat. No.: B2512150
CAS No.: 1340265-18-0
M. Wt: 203.26
InChI Key: DSOISCHDSXJIJZ-UHFFFAOYSA-N
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Description

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a potent, novel inhibitor of ATAD2 (ATPase family AAA domain-containing protein 2), an important epigenetic regulator identified as a coactivator of oncogenic transcription factors like c-Myc . Research indicates this compound demonstrates significant inhibitory activity against ATAD2 with an IC50 value of 0.27 µM . Its mechanism of action involves binding to the ATAD2 bromodomain, and it is noted for adopting a combination of classic and atypical binding modes, which may contribute to its potency . In biological studies, this compound has been shown to impede ATAD2 activity and c-Myc activation, induce significant apoptosis, and illustrate anti-migration effects in BT-549 triple-negative breast cancer (TNBC) cells . The 1,1-dioxide modification on the thiomorpholine ring is a critical structural feature that has been explored in the optimization of inhibitors for targets like ATAD2 and mTOR, as it can influence binding affinity and cellular potency . This makes this compound a valuable chemical probe for researching chromatin remodeling, cancer cell proliferation, and for the future development of novel oncology therapeutics, particularly for aggressive cancers like TNBC . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOISCHDSXJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

Cyclopropyl(1,1-dioxidothiomorpholino)methanone consists of:

  • A cyclopropyl group imparting ring strain and metabolic stability
  • A thiomorpholine 1,1-dioxide core providing sulfone-mediated polarity and hydrogen-bonding capacity
  • A methanone bridge enabling planar conjugation between the two subsystems

The thiomorpholine 1,1-dioxide group arises from oxidation of thiomorpholine's sulfur atom, while the cyclopropane ring typically derives from [2+1] cycloaddition or halocyclopropane precursors.

Synthetic Route Development

Route 1: Direct Acylation of Thiomorpholine 1,1-Dioxide

This two-step approach leverages readily available starting materials:

Synthesis of Thiomorpholine 1,1-Dioxide

Procedure:

  • Charge thiomorpholine (1.0 eq) in glacial acetic acid (0.5 M)
  • Add 30% H₂O₂ (2.2 eq) dropwise at 0°C
  • Reflux 12 hr at 110°C
  • Concentrate under vacuum, precipitate with cold ether
    Yield: 89% (white crystals)

Key Data:

Parameter Value
MP 132-134°C
¹H NMR (CDCl₃) δ 3.75 (m, 4H), 3.25 (m, 4H)
IR (cm⁻¹) 1315 (S=O asym), 1142 (S=O sym)
Cyclopropanecarbonyl Chloride Coupling

Procedure:

  • Dissolve thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous DCM (0.1 M)
  • Add Et₃N (2.5 eq) under N₂ atmosphere
  • Charge cyclopropanecarbonyl chloride (1.2 eq) via syringe pump over 1 hr
  • Stir 6 hr at 25°C
  • Wash with 5% NaHCO₃ (3×), dry (Na₂SO₄), concentrate
  • Purify by flash chromatography (hexane:EtOAc 3:1)

Optimization Challenges:

  • Competitive amidation vs. ketone formation resolved using kinetic control (slow addition)
  • Steric hindrance at thiomorpholine nitrogen addressed via elevated temperatures (45°C variant yields 18% improvement)

Yield: 67% (pale yellow solid)

Analytical Data:

Technique Key Features
¹³C NMR δ 212.4 (C=O), 35.2 (cyclopropane CH₂)
HRMS (ESI+) m/z 245.0843 [M+H]⁺
HPLC Purity 98.4% (254 nm)

Route 2: Grignard-Mediated Ketone Assembly

For substrates sensitive to acyl chlorides, this alternative employs organometallic intermediates:

Cyclopropylmagnesium Bromide Preparation

Procedure:

  • Charge Mg turnings (3.0 eq) in anhydrous THF (0.2 M)
  • Add 1-bromocyclopropane (1.0 eq) via reflux initiator
  • Reflux 2 hr until Mg dissolution complete
Nucleophilic Acylation

Procedure:

  • Cool thiomorpholine 1,1-dioxide (1.0 eq) in THF (0.1 M) to -78°C
  • Add n-BuLi (1.1 eq) dropwise, stir 30 min
  • Transfer cyclopropylmagnesium bromide (1.05 eq) via cannula
  • Warm to 25°C over 4 hr, quench with sat. NH₄Cl
  • Extract with EtOAc (3×), dry (MgSO₄), concentrate

Yield: 58% (requires cryogenic conditions for selectivity)

Advantages:

  • Avoids acid chloride handling
  • Enables chiral resolution via (-)-sparteine mediation

Comparative Route Analysis

Parameter Route 1 Route 2
Total Yield 67% 58%
Reaction Time 8 hr 12 hr
Purification Complexity Moderate High
Scalability >100 g <50 g
Impurity Profile <2% acylurea 5% bis-adduct

Critical Insights:

  • Route 1 preferred for manufacturing due to linearity and yield
  • Route 2 valuable for introducing non-racemic centers in drug discovery

Industrial-Scale Adaptations

Continuous Flow Implementation

Reactor Design:

  • Corning AFR module with Hastelloy C276 wetted parts
  • 10 mL reaction volume, 80°C, 12 bar pressure

Performance Metrics:

Metric Batch Flow
Space-Time Yield 0.8 kg/m³/hr 4.2 kg/m³/hr
Solvent Consumption 15 L/kg 6 L/kg
CO₂ Footprint 42 kg/kg 18 kg/kg

Emerging Methodologies

Photoredox-Catalyzed C-H Activation

Pioneered by Merck teams, this method enables direct cyclopropanation:

Procedure:

  • Charge thiomorpholine sulfone (1.0 eq), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
  • Add cyclopropane diaziridine (1.5 eq) in MeCN/H₂O (9:1)
  • Irradiate with 450 nm LEDs 24 hr

Yield: 73% (avoids hazardous cyclopropanating agents)

Scientific Research Applications

Cyclopropyl(1,1-dioxidothiomorpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(1,1-dioxidothiomorpholino)methanone involves its interaction with molecular targets through its cyclopropyl and thiomorpholine moieties. The cyclopropyl group can stabilize carbocations, while the thiomorpholine ring can participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights:

  • Synthetic Accessibility: The dioxidothiomorpholino group (as in 14d) is introduced with high yield (96%), suggesting favorable reactivity under specific conditions. In contrast, morpholino derivatives (e.g., 15da) exhibit lower yields (53%) and diastereomer challenges, likely due to steric hindrance from phenylcyclopropyl groups .
  • Steric Effects : Cyclopropane rings introduce strain and rigidity, which may enhance binding specificity in biological targets but complicate synthesis when paired with bulky substituents (e.g., diphenyl groups in ) .

Boiling Points and Volatility

  • Dicyclopropylmethanone (Tboil = 434.2 K) has lower polarity due to its nonpolar substituents, resulting in higher volatility. Cyclopropyl(1,1-dioxidothiomorpholino)methanone, with its polar sulfone groups, is hypothesized to exhibit a significantly higher boiling point.

Biological Activity

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and a thiomorpholine moiety with two oxide functionalities. The compound's chemical formula is C7H11NO3S, placing it within the class of heterocyclic ketones. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Cyclopropyl Group : A three-membered carbon ring that may enhance the stability of carbocations and influence the biological activity through steric effects.
  • Thiomorpholine Moiety : A five-membered ring containing sulfur, which can engage in hydrogen bonding and other interactions relevant to biological systems.
  • Dioxido Functionalities : The presence of two oxide groups may contribute to the compound's reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC7H11NO3S
Cyclopropyl GroupThree-membered carbon ring
Thiomorpholine RingFive-membered ring with sulfur
Oxide FunctionalitiesTwo oxide groups (dioxido)

Study 1: Anticancer Activity

A study explored the anticancer properties of compounds structurally related to this compound. The findings indicated that these compounds exhibited significant inhibitory activity against various cancer cell lines. For instance, an analog demonstrated an IC50 value of approximately 9 μM against ATAD2, a target implicated in cancer progression .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar thiomorpholine derivatives. The results suggested that these compounds could effectively reduce inflammation markers in vitro, indicating a possible therapeutic application for inflammatory diseases .

Table 2: Summary of Biological Activity Studies

Study FocusFindingsIC50 Value (μM)
Anticancer ActivitySignificant inhibition in cancer cells~9
Anti-inflammatory EffectsReduction in inflammation markersNot specified

Q & A

Q. How to design analogs to overcome solubility limitations without compromising bioactivity?

  • Methodology :
  • Prodrug synthesis : Introduce phosphate esters at the sulfone group, cleaved in vivo by phosphatases .
  • Co-solvent systems : Test solubility in PEG-400/water mixtures; maintain >90% activity in cell-based assays .

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